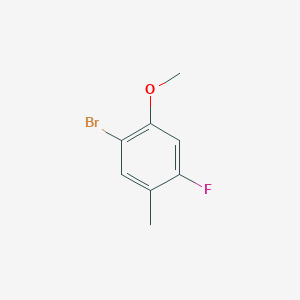

1-Bromo-4-fluoro-2-methoxy-5-methylbenzene

Description

BenchChem offers high-quality 1-Bromo-4-fluoro-2-methoxy-5-methylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-4-fluoro-2-methoxy-5-methylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-fluoro-2-methoxy-5-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO/c1-5-3-6(9)8(11-2)4-7(5)10/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHHKWHVDJFQNNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40594135 | |

| Record name | 1-Bromo-4-fluoro-2-methoxy-5-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

314298-15-2 | |

| Record name | 1-Bromo-4-fluoro-2-methoxy-5-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=314298-15-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-4-fluoro-2-methoxy-5-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of 1-Bromo-4-fluoro-2-methoxy-5-methylbenzene

Abstract: This technical guide provides a comprehensive overview of the known physical properties of 1-Bromo-4-fluoro-2-methoxy-5-methylbenzene, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] While experimentally determined data for some physical properties of this specific molecule are not widely published, this document consolidates available information and presents standardized, field-proven methodologies for their determination. This guide is intended for researchers, chemists, and drug development professionals who require a thorough understanding of this compound's characteristics for process development, quality control, and formulation.

Chemical Identity and Molecular Structure

Accurate identification is the cornerstone of all chemical research and development. 1-Bromo-4-fluoro-2-methoxy-5-methylbenzene is a polysubstituted aromatic compound with the following key identifiers:

| Identifier | Value | Source |

| IUPAC Name | 1-Bromo-4-fluoro-2-methoxy-5-methylbenzene | N/A |

| CAS Number | 314298-15-2 | [1] |

| Molecular Formula | C₈H₈BrFO | [1] |

| Molecular Weight | 219.05 g/mol | [1] |

| MDL Number | MFCD15527526 | [1] |

The unique arrangement of bromo, fluoro, methoxy, and methyl groups on the benzene ring allows for selective functionalization in various cross-coupling reactions, such as Suzuki and Ullmann-type reactions, making it a valuable building block in medicinal chemistry.[1]

Physical and Chemical Properties

The physical properties of an active pharmaceutical ingredient (API) or intermediate are critical as they influence its behavior during synthesis, purification, formulation, and ultimately, its bioavailability. Below is a summary of the available data for this compound.

| Property | Value | Comments |

| Appearance | Data not available | Likely a solid at room temperature, based on similar structures. |

| Melting Point | Data not available | A sharp melting point is a key indicator of purity. |

| Boiling Point | Data not available | Important for purification by distillation and assessing volatility. |

| Density | Data not available | Relevant for process design, especially in reaction scale-up. |

| Solubility | Data not available | Crucial for choosing reaction solvents, and for formulation. |

Expert Insight: The lack of publicly available experimental data is not uncommon for specialized chemical intermediates. The following sections are therefore dedicated to the authoritative, standardized protocols that a research or process chemist would employ to determine these critical parameters in the laboratory.

Experimental Protocols for Physical Property Determination

A self-validating system of protocols ensures that the data generated is reliable and reproducible. The following methodologies represent standard practices in organic chemistry for the characterization of a new or unevaluated compound.

Melting Point Determination (Capillary Method)

Causality: The melting point is a robust indicator of purity. Impurities disrupt the crystal lattice of a solid, typically causing the melting point to depress and broaden. The capillary method is a standard and reliable technique requiring minimal sample.

Methodology:

-

Sample Preparation: A small amount of the dry, solid compound is finely powdered on a watch glass.

-

Capillary Loading: The open end of a capillary tube (sealed at one end) is tapped into the powder, and the tube is inverted and tapped gently to pack the solid into the sealed end to a height of 2-3 mm.[2]

-

Apparatus Setup: The loaded capillary is placed in a melting point apparatus (e.g., a Mel-Temp or Thiele tube). The sample should be positioned adjacent to the thermometer bulb.

-

Measurement:

-

An initial, rapid heating is performed to find an approximate melting range.

-

A second, fresh sample is heated slowly, at a rate of 1-2 °C per minute, starting from about 20 °C below the approximate melting point.[2]

-

-

Data Recording: Two temperatures are recorded: T1, when the first droplet of liquid appears, and T2, when the entire sample has liquefied. The melting point is reported as the range T1-T2.[2]

Workflow for Melting Point Determination

Caption: Standard workflow for determining the melting point of a solid.

Micro Boiling Point Determination

Causality: The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure. It is a fundamental physical constant dependent on molecular structure and intermolecular forces. Microscale methods are ideal for conserving valuable or limited samples.

Methodology:

-

Apparatus Setup: A small amount of the liquid sample (approx. 0.2-0.5 mL) is placed into a small test tube or capillary tube. A smaller, inverted capillary tube is placed inside to act as a boiling stone, trapping air.[3]

-

Heating: The assembly is attached to a thermometer and heated in a Thiele tube or similar heating block.

-

Observation: The sample is heated until a rapid and continuous stream of bubbles emerges from the inverted inner capillary.[3]

-

Measurement: The heat source is removed, and the sample is allowed to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the inner capillary.

Solubility Profiling

Causality: A compound's solubility is governed by the principle of "like dissolves like." The polarity of the solute and solvent, and the potential for hydrogen bonding, are key determinants. For drug development, solubility in both aqueous and organic media is critical for formulation and bioavailability.

Methodology:

-

Solvent Selection: A range of solvents of varying polarity is chosen:

-

Water (polar, protic)

-

5% HCl (aq) (for basic compounds)

-

5% NaOH (aq) (for acidic compounds)

-

Methanol (polar, protic)

-

Dichloromethane (DCM) (polar, aprotic)

-

Toluene (nonpolar)

-

Hexanes (nonpolar)

-

-

Procedure:

-

Place approximately 10-20 mg of the compound into a small test tube.

-

Add the chosen solvent dropwise (up to ~1 mL), agitating after each addition.[4]

-

Observe and record whether the solid dissolves completely.

-

-

Classification: Solubility is typically expressed qualitatively (e.g., soluble, partially soluble, insoluble) or quantitatively (e.g., in mg/mL). For 1-Bromo-4-fluoro-2-methoxy-5-methylbenzene, insolubility in water and solubility in common organic solvents like DCM or Toluene would be expected.

Solubility Testing Decision Tree

Caption: A logical workflow for classifying an unknown organic compound by solubility.

Spectroscopic Data Analysis

While not strictly physical properties, spectroscopic data (NMR, IR, MS) are integral to confirming the structure and purity of a compound. Although a full spectral analysis is beyond the scope of this guide, researchers working with 1-Bromo-4-fluoro-2-methoxy-5-methylbenzene should expect the following characteristic signals:

-

¹H NMR: Distinct signals for the two aromatic protons, the methoxy group protons (-OCH₃), and the methyl group protons (-CH₃). The coupling patterns of the aromatic protons would be influenced by the adjacent fluorine and bromine atoms.

-

¹³C NMR: Eight distinct signals corresponding to each carbon atom in the unique chemical environments of the molecule.

-

Mass Spectrometry (MS): A molecular ion peak corresponding to the molecular weight (219.05 g/mol ), with a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity) due to the presence of a bromine atom.

Storage and Handling

Proper storage is essential to maintain the integrity of the compound.

-

Storage Conditions: Store at room temperature in a tightly sealed container in a dry, well-ventilated place.[1]

-

Incompatibilities: Avoid strong oxidizing agents.

References

-

MySkinRecipes. 1-Bromo-4-fluoro-2-methoxy-5-methylbenzene. [Link]

-

PubChem. 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene. [Link]

-

PubChem. 4-Bromo-1-fluoro-2-methoxybenzene. [Link]

-

Pharmaffiliates. 1-Bromo-4-fluoro-2-methylbenzene. [Link]

-

ChemBK. Benzene,1-bromo-4-chloro-2-fluoro-5-methoxy-. [Link]

-

Course Hero. Solubility test for Organic Compounds. [Link]

-

Vdocument. Experiment-1 Aim - To determine the melting point of given solid substance. Requirements. [Link]

-

University of Toronto. Micro-boiling point measurement. [Link]

-

StuDocu. experiment (1) determination of melting points. [Link]

-

Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]

-

Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]

-

Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

-

University of Calgary. Solubility of Organic Compounds. [Link]

-

University of Toronto. Micro-boiling point measurement. [Link]

-

University of Toronto. Melting point determination. [Link]

-

YouTube. How To Measure A Micro Boiling Point. [Link]

-

University of Missouri–St. Louis. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

The Royal Society of Chemistry. Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex. [Link]

-

SALTISE. Organic Chemistry: Introduction to Solubility. [Link]

-

Chemtips. How to Determine Boiling Points on the Microscale. [Link]

-

National Sun Yat-sen University. Experiment 20 RECRYSTALLIZATION AND MELTING POINT DETERMINATION. [Link]

-

PubChem. 1-Bromo-4-fluorobenzene. [Link]

-

Beilstein Journals. Supplementary Information. [Link]

-

Cheméo. Chemical Properties of Benzene, 1-bromo-2-methyl- (CAS 95-46-5). [Link]

-

2a biotech. Products. [Link]

Sources

Precision Synthesis Protocol: 1-Bromo-4-fluoro-2-methoxy-5-methylbenzene

[1]

Executive Summary & Retrosynthetic Strategy

The target molecule, 1-Bromo-4-fluoro-2-methoxy-5-methylbenzene , represents a highly functionalized arene scaffold often utilized in the synthesis of third-generation EGFR inhibitors (e.g., Osimertinib analogs) and advanced agrochemicals.[1] Its structural complexity—a tetrasubstituted benzene ring—poses significant regioselectivity challenges.[1]

A direct bromination of a simple precursor like 4-fluoro-3-methylanisole often yields inseparable mixtures of isomers due to competing directing effects.[1] Therefore, this guide details a regioselective stepwise approach relying on the superior directing power of the phenol moiety prior to O-methylation.[1]

Retrosynthetic Analysis

To guarantee the correct substitution pattern (Br at C1, OMe at C2, F at C4, Me at C5), we must select a starting material where the methyl and oxygen functionalities are in a para relationship, and the fluorine is meta to the oxygen.[1]

-

Target: 1-Bromo-4-fluoro-2-methoxy-5-methylbenzene[1]

-

Precursor: 2-Bromo-5-fluoro-4-methylphenol[1]

-

Starting Material: 3-Fluoro-4-methylphenol (CAS 452-78-8) [1]

This route leverages the steric hindrance at the C2 position of the phenol (flanked by F and OH) to force bromination exclusively to the C6 position (which corresponds to C1 in the final product).[1]

Chemical Pathway & Mechanism[1]

The synthesis is executed in two stages:

-

Regioselective Bromination: Using N-Bromosuccinimide (NBS) in a polar aprotic solvent to brominate 3-fluoro-4-methylphenol.[1]

-

O-Methylation (Williamson Ether Synthesis): Capping the phenol with Iodomethane (MeI) to yield the final anisole derivative.[1]

Reaction Scheme Visualization

Figure 1: Synthetic route highlighting the regiochemical control exerted by the phenol group.[1]

Detailed Experimental Protocol

Stage 1: Synthesis of 2-Bromo-5-fluoro-4-methylphenol[1]

Rationale: Direct bromination of the anisole equivalent is less selective.[1] By using the phenol, the hydroxyl group acts as a powerful activating group.[1] The position ortho to the hydroxyl and ortho to the fluorine (C2) is sterically crowded ("sandwiched").[1] Consequently, electrophilic aromatic substitution occurs almost exclusively at the C6 position (which becomes C1 in the final numbering).[1]

Reagents & Materials:

| Reagent | Equiv. | Role |

|---|---|---|

| 3-Fluoro-4-methylphenol | 1.0 | Substrate |

| N-Bromosuccinimide (NBS) | 1.05 | Brominating Agent |

| Acetonitrile (MeCN) | Solvent | Reaction Medium |

| Sodium Thiosulfate (aq) | N/A | Quenching Agent |[1]

Procedure:

-

Dissolution: Charge a round-bottom flask with 3-Fluoro-4-methylphenol (10.0 g, 79.3 mmol) and Acetonitrile (100 mL). Cool the solution to 0°C using an ice bath.

-

Addition: Dissolve NBS (14.8 g, 83.2 mmol) in Acetonitrile (50 mL) and add it dropwise to the phenol solution over 30 minutes. Note: Maintain temperature <5°C to prevent poly-bromination.

-

Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 2 hours. Monitor conversion by TLC (Hexane/EtOAc 8:2) or HPLC.[1][2]

-

Work-up: Concentrate the solvent under reduced pressure. Redissolve the residue in Ethyl Acetate (150 mL).

-

Washing: Wash the organic phase with 10% Sodium Thiosulfate solution (2 x 50 mL) to remove unreacted bromine species, followed by water and brine.[1]

-

Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purification: If necessary, recrystallize from Hexanes to obtain off-white crystals.

-

Expected Yield: 85-92%[1]

-

Stage 2: Synthesis of 1-Bromo-4-fluoro-2-methoxy-5-methylbenzene[1]

Rationale: The phenol is converted to the methyl ether using standard Williamson ether synthesis conditions.[1] Potassium carbonate is preferred over stronger bases (like NaH) to minimize side reactions, as the phenol is sufficiently acidic.[1]

Reagents & Materials:

| Reagent | Equiv. | Role |

|---|---|---|

| 2-Bromo-5-fluoro-4-methylphenol | 1.0 | Intermediate |

| Iodomethane (MeI) | 1.5 | Methylating Agent |

| Potassium Carbonate (K₂CO₃) | 2.0 | Base |

| DMF (Anhydrous) | Solvent | Reaction Medium |[1]

Procedure:

-

Setup: In a clean, dry flask under Nitrogen atmosphere, dissolve the intermediate phenol (15.0 g, 73.1 mmol) in anhydrous DMF (75 mL).

-

Deprotonation: Add K₂CO₃ (20.2 g, 146 mmol) in one portion. The suspension may turn slightly yellow.[1] Stir for 15 minutes at RT.[1][3]

-

Alkylation: Add Iodomethane (6.8 mL, 109 mmol) dropwise via syringe. Caution: MeI is a carcinogen and volatile.[1]

-

Heating: Heat the reaction mixture to 60°C for 4 hours.

-

Quench: Cool to RT and pour the mixture into ice-water (300 mL).

-

Extraction: Extract with Diethyl Ether or MTBE (3 x 100 mL).

-

Purification: Wash the combined organics with water (3x) to remove DMF, then brine. Dry over MgSO₄ and concentrate.

-

Final Isolation: The crude oil can be purified via vacuum distillation or silica gel column chromatography (Eluent: 100% Hexanes to 5% EtOAc/Hexanes).[1]

Quality Control & Characterization

To validate the structure, specifically the regiochemistry, ¹H-NMR and ¹⁹F-NMR are critical.[1]

Key Structural Markers:

-

¹H NMR (CDCl₃, 400 MHz):

-

¹⁹F NMR:

-

Single peak around -115 to -125 ppm.[1]

-

Impurity Profile:

Safety & Handling

-

N-Bromosuccinimide (NBS): Irritant.[1] Store in a refrigerator; degraded NBS (yellow/orange) leads to radical side reactions.[1]

-

Iodomethane (MeI): DANGER. Potent alkylating agent and suspected carcinogen.[1] Use only in a well-ventilated fume hood.[1] Destroy excess MeI with an amine solution or thiosulfate before disposal.[1]

-

Reaction Scale-up: The bromination is exothermic.[1][3] On scales >100g, control addition rate strictly to manage heat evolution.

References

-

Regioselectivity in Phenol Bromination

-

Osimertinib Intermediate Chemistry

-

Starting Material Data

-

General Williamson Ether Synthesis

-

Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Longman Scientific & Technical, 1989.[1]

-

starting materials for 1-Bromo-4-fluoro-2-methoxy-5-methylbenzene synthesis

[1][2]

Retrosynthetic Analysis & Starting Material Selection[2]

The target molecule is a tetrasubstituted benzene ring.[1] The relative positioning of the substituents (Bromo, Fluoro, Methoxy, Methyl) creates a unique steric and electronic environment.[1] A successful synthesis relies on exploiting the convergent directing effects of the substituents to install the bromine atom regioselectively.[1]

The Directing Logic

To determine the optimal starting material, we must analyze the electronic directing groups:

-

Methoxy (-OMe): Strong ortho/para director.[1]

-

Fluoro (-F): Ortho/para director (deactivating but directing).

-

Methyl (-Me): Weak ortho/para director.[1]

Target Structure Analysis:

-

The Bromine (Br) is ortho to the Methoxy group and para to the Fluorine.[1]

-

The Methyl group is meta to the Bromine.[1]

This substitution pattern points to a specific precursor where the electronic vectors of the activating groups (Oxygen and Fluorine) align to activate the same carbon for electrophilic aromatic substitution (EAS).[1]

Primary Starting Material: 3-Fluoro-4-methylphenol

CAS: 452-78-8 Rationale: The free phenol (–OH) is a potent directing group.[1] In 3-fluoro-4-methylphenol, the –OH (at position 1) and the –F (at position 3) both direct electrophiles to position 6 (relative to the phenol).[1]

-

OH Effect: Directs ortho to C2 and C6.[1] C2 is sterically crowded (sandwiched between OH and F).[1] C6 is accessible.[1]

-

F Effect: Directs para to C6.

-

Convergence: Both groups activate C6, ensuring high regioselectivity during bromination.[1] The phenol is then methylated to the final methoxy ether.[1]

Alternative Starting Material: 3-Fluoro-4-methylanisole

CAS: 2338-54-7 Rationale: If available, the anisole allows for a single-step bromination.[1] However, the directing power of the methoxy group is slightly lower than the free phenoxide/phenol, and commercial availability is often lower than the parent phenol.[1]

Synthesis Workflow & Protocols

The preferred industrial route utilizes a two-step sequence: Regioselective Bromination followed by O-Methylation .[1] This sequence avoids the use of stronger methylating agents early in the process and leverages the superior directing power of the free phenol.[1]

Step 1: Regioselective Bromination

Objective: Install the bromine atom at the C6 position (ortho to OH, para to F).[1]

-

Reagents:

-Bromosuccinimide (NBS) or Bromine ( -

Solvent: Acetonitrile (MeCN) or Acetic Acid (AcOH).[1]

-

Mechanism: Electrophilic Aromatic Substitution via a sigma complex.[1]

Protocol (Lab Scale):

-

Charge a reaction vessel with 3-Fluoro-4-methylphenol (1.0 equiv) and Acetonitrile (5-10 volumes).

-

Cool the solution to 0–5 °C to suppress over-bromination.

-

Portion-wise add NBS (1.05 equiv) over 30 minutes.[1] The slow addition is crucial to maintain selectivity.

-

Allow the reaction to warm to 20–25 °C and stir for 2–4 hours.

-

Monitor: TLC or HPLC should show consumption of the phenol.[1] The major product is 2-Bromo-5-fluoro-4-methylphenol .[1]

-

Workup: Quench with aqueous sodium thiosulfate (to remove excess oxidants).[1] Extract with Ethyl Acetate.[1] Wash with brine, dry over

, and concentrate.[1] -

Purification: Recrystallization from Hexanes/EtOAc is preferred over column chromatography for scalability.[1]

Step 2: Williamson Ether Synthesis (Methylation)

Objective: Convert the phenol to the methyl ether (anisole) without affecting the aryl bromide.[1]

-

Reagents: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS); Potassium Carbonate (

).[1] -

Solvent: DMF or Acetone.[1]

Protocol:

-

Dissolve the intermediate 2-Bromo-5-fluoro-4-methylphenol (1.0 equiv) in DMF (5 volumes).

-

Add Potassium Carbonate (

, 2.0 equiv) followed by Methyl Iodide (1.2 equiv).[1] -

Stir at Ambient Temperature (20–25 °C) for 1–2 hours.

-

Note: Heating is rarely required and may promote side reactions.[1]

-

-

Quench: Pour the mixture into ice water. The product often precipitates as a solid.[1]

-

Isolation: Filter the solid or extract with MTBE.[1]

-

Final Product: 1-Bromo-4-fluoro-2-methoxy-5-methylbenzene .

Critical Quality Attributes (CQAs) & Troubleshooting

| Parameter | Specification | Impact on Process | Mitigation Strategy |

| Regioisomer Purity | > 99.5% | The C2-bromo isomer (between F and OMe) is the main impurity.[1][2] | Control bromination temp < 5°C. Use NBS for slower release of |

| Starting Material | < 0.1% | Residual phenol poisons downstream coupling catalysts (Pd).[1] | Ensure complete conversion in Step 2; use excess base/MeI.[1] |

| Water Content | < 0.05% | Inhibits Grignard or Lithiation reactions if this is a precursor.[1] | Dry final product under high vacuum or azeotrope with toluene.[1] |

Visualizing the Reaction Pathway

The following diagram illustrates the convergent directing effects that make this synthesis robust.

Caption: Convergent synthesis pathway exploiting the synergistic directing effects of Hydroxyl and Fluorine substituents.

References

-

Genentech, Inc. (2020).[1] Compounds for Inhibition of Alpha 4 Beta 7 Integrin. WO2020092401A1.[1] (Describes the specific synthesis of the target H13 from the bromophenol precursor). Link

-

Organic Syntheses . (1931).[1] Preparation of p-Bromofluorobenzene (General Bromination Methodologies). Org. Synth. 1931, 11, 126.[1] Link

-

Splendid Lab . Product Catalog: 1-Bromo-4-fluoro-2-methoxy-5-methylbenzene (CAS 314298-15-2).[1][3] (Confirmation of commercial identity and structure). Link

-

Royal Society of Chemistry . (2015).[1] Regioselective bromination of activated arenes using Bu4NBr3. (Modern green chemistry alternative for Step 1). Link[1]

Methodological & Application

Application Note: Strategic Synthesis of (4-Fluoro-2-methoxy-5-methylphenyl)magnesium Bromide

This Application Note is structured as a high-level technical guide for researchers and process chemists. It synthesizes theoretical rigor with practical, bench-proven methodologies for the synthesis of (4-Fluoro-2-methoxy-5-methylphenyl)magnesium bromide , a critical intermediate in the synthesis of third-generation EGFR tyrosine kinase inhibitors (e.g., Osimertinib analogs).[1]

Executive Summary

The formation of Grignard reagents from polysubstituted aryl bromides presents unique challenges regarding initiation latency and stability.[1] This protocol details the synthesis of (4-Fluoro-2-methoxy-5-methylphenyl)magnesium bromide utilizing a direct Magnesium insertion method.[1]

The presence of an ortho-methoxy group (C2) relative to the bromide (C1) provides a "chelation-stabilization" effect, facilitating the formation but requiring precise exotherm control to prevent Wurtz homocoupling. The para-fluoro substituent (C4) is electronically deactivated and stable under these conditions, preventing benzyne formation.

Key Technical Specifications

| Parameter | Specification |

| Substrate | 1-Bromo-4-fluoro-2-methoxy-5-methylbenzene |

| Reagent Type | Aryl Grignard (Chelated) |

| Solvent System | Anhydrous THF (Stabilizer-free preferred) |

| Molarity | Target 0.5 M – 0.8 M |

| Initiation Method | Iodine ( |

| Critical Risk | Initiation latency leading to "runaway" exotherm |

Structural Analysis & Mechanistic Insight

The substrate features three substituents that dictate the reaction kinetics:

-

2-Methoxy (-OMe): Acts as an internal Lewis base.[1] Upon Mg insertion, the oxygen lone pair coordinates to the magnesium, forming a 5-membered chelate ring. This increases stability (preventing degradation) but can passivate the Mg surface if the concentration is too high initially.

-

4-Fluoro (-F): Electron-withdrawing by induction.[1] Unlike ortho-fluoro isomers, the para-position prevents elimination to benzyne intermediates.[1]

-

5-Methyl (-Me): Weakly electron-donating; primarily affects solubility and crystal packing.[1]

Reaction Pathway Diagram

The following diagram illustrates the oxidative insertion pathway and the chelation effect.

Figure 1: Mechanistic pathway of Mg insertion highlighting the stabilization via ortho-methoxy chelation.

Experimental Protocol

Reagents & Equipment

-

Magnesium Turnings (1.2 equiv): Grade for Grignard (99.9%).[1] Note: Powder is too reactive for this scale; turnings provide better surface area control.

-

Anhydrous THF: Water content <50 ppm.[1] Distilled from Na/Benzophenone or dispensed from an SPS (Solvent Purification System).[1]

-

Initiators: Iodine crystals (

) and 1,2-Dibromoethane (DBE).[1] -

Glassware: 3-neck Round Bottom Flask (RBF), reflux condenser, pressure-equalizing addition funnel, nitrogen/argon inlet.[1] All glassware must be oven-dried at 120°C for >4 hours.

Step-by-Step Procedure

Phase 1: System Activation (The "Entrainment" Method)

-

Setup: Assemble the apparatus under a positive pressure of inert gas (

or Ar). -

Loading: Charge the RBF with Mg turnings (1.2 equiv).

-

Mechanical Activation: Stir the dry turnings vigorously for 10 minutes. The friction exposes fresh metal surfaces (shiny appearance).[1]

-

Chemical Activation:

-

Add enough anhydrous THF to essentially cover the Mg.[1]

-

Add a single crystal of Iodine.[1]

-

Add 2-3 drops of 1,2-Dibromoethane (DBE).[1]

-

Observation: The brown iodine color should fade to colorless, and ethylene gas bubbles (from DBE degradation) should appear. This confirms the Mg surface is active.[1]

-

Phase 2: Controlled Addition

-

Solution Prep: Dissolve the aryl bromide (1.0 equiv) in anhydrous THF (concentration ~1.0 M) in the addition funnel.

-

Initiation: Add 5-10% of the aryl bromide solution to the activated Mg.

-

Main Addition: Once reflux is self-sustaining, begin dropwise addition of the remaining bromide solution.[1]

-

Rate: Adjust to maintain a gentle reflux without external heating.

-

Duration: Typically 30–45 minutes for a 10g scale.

-

Phase 3: Digestion

-

After addition is complete, the reaction will cool.[1]

-

Apply external heat (oil bath) to maintain reflux for 1 to 2 hours . This ensures conversion of the sterically hindered or sluggish bromide and completes the oxidative insertion.

-

Cool to room temperature. The solution should be a dark grey/brown turbid liquid.[1]

Workflow Diagram

Figure 2: Operational workflow for the safe synthesis of the Grignard reagent.

Quality Control: Titration Protocol

Never assume the theoretical molarity. The Wurtz coupling side-reaction consumes alkyl halide but produces no active Grignard, lowering the effective titer.

Recommended Method: Knochel Titration

-

Reagent: Accurately weigh ~100 mg of Iodine (

) into a dry vial. -

Solvent: Dissolve in 2 mL of saturated LiCl in THF (LiCl aids solubilization).

-

Titration: Add the Grignard solution dropwise via a syringe to the iodine solution at 0°C.

-

Endpoint: The solution transitions from deep brown

pale yellow -

Calculation:

Troubleshooting & Safety

Common Failure Modes

| Symptom | Cause | Corrective Action |

| No Initiation | Wet solvent or oxidized Mg.[1] | Add more DBE; sonicate the flask (if possible); use Rieke Mg for extreme cases. |

| Precipitation | Concentration too high (>1.0 M).[1] | Dilute with dry THF.[1][2][3] The chelated Grignard is less soluble than simple phenyl-MgBr.[1] |

| Low Titer | Wurtz Coupling (Homocoupling).[1] | Addition rate was too fast; temperature was too high. Slow down addition next time. |

Safety Data (E-E-A-T Grounding)

-

Hazard: The reaction is highly exothermic.[1][4] If initiation is delayed and a large amount of bromide accumulates, a "runaway" reaction can occur, leading to solvent ejection.

-

Specific Toxicity: Fluorinated aromatics can be toxic.[1] Handle 1-Bromo-4-fluoro-2-methoxy-5-methylbenzene in a fume hood.

-

Quenching: Quench excess Grignard with saturated

or Acetone/Dry Ice (if carboxylic acid is desired) carefully.[1]

References

-

Substrate Data: National Center for Biotechnology Information.[1] (2023).[1] PubChem Compound Summary for CID 13626778, 1-Bromo-4-fluoro-2-methoxy-5-methylbenzene. Retrieved from [Link]

-

Grignard Preparation (General): Rieke, R. D., & Bales, S. E. (1974). Activated metals.[1] IV. Preparation and reactions of highly reactive magnesium metal. Journal of the American Chemical Society.[1][2] Retrieved from [Link]

-

Ortho-Methoxy Grignard Protocols: Organic Syntheses, Coll. Vol. 5, p.976 (1973); Vol. 49, p.78 (1969). Preparation of 2-Methoxyphenylmagnesium Bromide. Retrieved from [Link]

-

Titration Method: Krasovskiy, A., & Knochel, P. (2006). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Angewandte Chemie International Edition. Retrieved from [Link]

Sources

Application Note: Sonogashira Coupling of 1-Bromo-4-fluoro-2-methoxy-5-methylbenzene

Abstract: This document provides a comprehensive technical guide for performing the Sonogashira cross-coupling reaction on 1-bromo-4-fluoro-2-methoxy-5-methylbenzene, a moderately electron-rich and sterically hindered aryl bromide. We present an in-depth analysis of the reaction mechanism, discuss critical experimental parameters, and offer detailed, validated protocols for both traditional copper-co-catalyzed and modern copper-free conditions. This guide is intended for researchers in organic synthesis and drug development, providing the necessary insights to achieve high-yield synthesis of substituted aryl alkynes from this challenging substrate.

Introduction: The Power of the C(sp²)–C(sp) Bond

The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an aryl or vinyl halide and a terminal alkyne.[1][2] This palladium-catalyzed cross-coupling reaction has seen widespread application in the synthesis of natural products, pharmaceuticals, and advanced organic materials due to its reliability and functional group tolerance.[1][3][4]

The target substrate, 1-bromo-4-fluoro-2-methoxy-5-methylbenzene, presents a unique set of challenges. The presence of electron-donating methoxy and methyl groups, combined with the steric hindrance around the bromine atom, can render the substrate less reactive compared to electron-deficient or less hindered aryl halides.[5][6] Therefore, careful optimization of the catalytic system and reaction conditions is paramount for a successful transformation. This note will dissect the key parameters to empower scientists to approach this specific coupling with confidence.

Mechanistic Rationale: The "Why" Behind the Conditions

A deep understanding of the Sonogashira catalytic cycle is crucial for rational protocol design and troubleshooting. The reaction typically involves two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[4]

-

Palladium Cycle: This is the main engine of the C-C bond formation.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond, forming a Pd(II) intermediate. Electron-rich phosphine ligands on the palladium center can facilitate this rate-limiting step.[4]

-

Transmetalation: The copper acetylide, generated in the copper cycle, transfers the alkyne group to the palladium center. This is often the rate-determining step of the overall process.[4]

-

Reductive Elimination: The desired aryl alkyne product is formed, regenerating the active Pd(0) catalyst, which re-enters the cycle. Bulky ligands can promote this final step.[5]

-

-

Copper Cycle: The role of the copper(I) co-catalyst is to activate the terminal alkyne.

The interplay between these cycles dictates the reaction's efficiency. Key choices regarding the catalyst, ligand, base, and solvent directly influence the kinetics and equilibrium of each step.

Caption: The dual catalytic cycles of the Sonogashira coupling.

Optimizing Reaction Parameters for the Target Substrate

Success with 1-bromo-4-fluoro-2-methoxy-5-methylbenzene hinges on carefully selecting the components of the reaction mixture.

| Parameter | Recommended Choice & Rationale |

| Palladium Pre-catalyst | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂: These are robust, commercially available, and effective choices. PdCl₂(PPh₃)₂ is often more stable to air and storage.[1] The Pd(II) pre-catalyst is reduced in situ to the active Pd(0) species by the amine base or phosphine ligands.[1] |

| Ligand | Triphenylphosphine (PPh₃): Supplied with the pre-catalyst, it is a standard choice. For this sterically hindered substrate, more electron-rich and bulky phosphine ligands like XPhos or P(t-Bu)₃ can significantly improve reaction rates and yields by promoting both oxidative addition and reductive elimination.[5] |

| Copper Co-catalyst | Copper(I) Iodide (CuI): The classic and most common co-catalyst. Its role is to generate the copper acetylide, which accelerates the transmetalation step.[1] The quality of CuI is critical; old or oxidized CuI can inhibit the reaction. |

| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPEA): A moderately bulky amine is required to neutralize the HBr formed during the reaction and to deprotonate the alkyne.[1] It should be used in excess, often serving as a co-solvent. The base must be anhydrous and free of oxidizing impurities. |

| Solvent | Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF): Anhydrous, degassed polar aprotic solvents are essential. THF is a good starting point. DMF can be beneficial for less soluble substrates. The solvent must be thoroughly deoxygenated to prevent Glaser-Hay homocoupling of the alkyne and deactivation of the Pd(0) catalyst.[5][7] |

| Temperature | 50-80 °C: Aryl bromides are less reactive than aryl iodides and typically require heating to facilitate the initial oxidative addition step.[1] Reaction progress should be monitored (e.g., by TLC or GC-MS) to determine the optimal temperature and time. |

Experimental Protocols

Safety Precaution: All operations should be performed in a well-ventilated fume hood. Catalysts, reagents, and solvents may be toxic, flammable, or corrosive. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reactions must be conducted under an inert atmosphere (Nitrogen or Argon).

Protocol A: Classic Pd/Cu Co-catalyzed Sonogashira Coupling

This protocol represents a standard, reliable method for the coupling reaction.

Step-by-Step Methodology:

-

Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 1-bromo-4-fluoro-2-methoxy-5-methylbenzene (1.0 mmol, 1.0 equiv).

-

Catalyst Loading: In the same flask, add PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%) and Copper(I) Iodide (CuI) (0.06 mmol, 6 mol%).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with inert gas (Nitrogen or Argon) three times.

-

Solvent & Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed THF (5 mL) and Triethylamine (3.0 mmol, 3.0 equiv) via syringe.

-

Alkyne Addition: Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise via syringe.

-

Reaction Execution: Place the flask in a pre-heated oil bath at 60 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 4-12 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute with diethyl ether or ethyl acetate (20 mL).

-

Filter the mixture through a pad of celite to remove catalyst residues, washing the pad with additional solvent.

-

Wash the combined organic filtrate with saturated aqueous NH₄Cl solution (2 x 15 mL) and then with brine (15 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

Protocol B: Copper-Free Sonogashira Coupling

This protocol is advantageous for synthesizing molecules intended for biological applications, as it avoids potential contamination with toxic copper salts.[2][5] The absence of copper also eliminates the risk of alkyne homocoupling (Glaser coupling).[7][8]

Step-by-Step Methodology:

-

Vessel Preparation: To a dry Schlenk flask with a stir bar, add 1-bromo-4-fluoro-2-methoxy-5-methylbenzene (1.0 mmol, 1.0 equiv).

-

Catalyst Loading: Add Pd(OAc)₂ (0.02 mmol, 2 mol%) and a bulky phosphine ligand such as XPhos (0.04 mmol, 4 mol%).

-

Inert Atmosphere: Seal, evacuate, and backfill the flask with inert gas three times.

-

Solvent & Reagent Addition: Under inert gas, add anhydrous, degassed THF (5 mL) and Diisopropylethylamine (DIPEA) (4.0 mmol, 4.0 equiv).

-

Alkyne Addition: Add the terminal alkyne (1.5 mmol, 1.5 equiv) dropwise. A slight excess of the alkyne is often beneficial in copper-free systems.

-

Reaction Execution: Heat the reaction mixture to 70 °C with vigorous stirring.

-

Monitoring: Monitor the reaction as described in Protocol A (typically requires longer reaction times, 12-24 hours).

-

Work-up & Purification: Follow the same work-up and purification procedures as outlined in Protocol A.

Caption: General experimental workflow for Sonogashira coupling.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| No or Low Conversion | 1. Inactive Pd catalyst. 2. Oxidized CuI. 3. Insufficiently degassed solvents/reagents. 4. Base quality is poor. | 1. Use a fresh bottle of Pd catalyst or a more active pre-catalyst/ligand system (e.g., XPhos). 2. Use fresh, high-purity CuI. 3. Ensure thorough degassing (freeze-pump-thaw or sparging). 4. Distill the amine base before use.[9] |

| Glaser Homocoupling | Presence of oxygen in the reaction mixture, leading to oxidative coupling of the alkyne. | Improve degassing procedures. Ensure a tight seal on the reaction vessel and maintain a positive pressure of inert gas throughout. Consider switching to a copper-free protocol.[7] |

| Formation of Pd Black | Decomposition of the Pd(0) catalyst, often promoted by impurities or high temperatures. | Use high-purity reagents and solvents. Anecdotal evidence suggests THF may promote Pd black formation in some cases; consider an alternative solvent like DMF or using the amine as the primary solvent.[9] |

| Dehalogenation of Starting Material | A side reaction where the aryl bromide is reduced to an arene. | This can be promoted by water or other protic impurities. Ensure all reagents and glassware are scrupulously dry. |

Conclusion

The Sonogashira coupling of 1-bromo-4-fluoro-2-methoxy-5-methylbenzene is a highly achievable transformation provided that careful attention is paid to the reaction parameters. The electron-rich and sterically hindered nature of the substrate necessitates robust catalytic systems and rigorously controlled anaerobic and anhydrous conditions. Both the classic Pd/Cu co-catalyzed method and modern copper-free variants offer viable pathways to the desired aryl alkyne products. By understanding the underlying mechanism and potential pitfalls, researchers can effectively troubleshoot and optimize this powerful C-C bond-forming reaction for applications in drug discovery and materials science.

References

-

Jadhav, G. R., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. Available at: [Link]

-

The Organic Chemistry Tutor. (2019). Sonogashira coupling. YouTube. Available at: [Link]

-

Pawar, G. M., et al. (2020). Sonogashira cross coupling of 5-bromo-2- (methoxymethyl)- 6-phenyl... ResearchGate. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Available at: [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Available at: [Link]

-

Shaikh, A., et al. (2016). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. MDPI. Available at: [Link]

-

Shaheen, S., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. National Institutes of Health (NIH). Available at: [Link]

-

Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2022). MDPI. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]

-

Köcher, S., et al. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. ACS Publications. Available at: [Link]

-

Plenio, H., et al. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. ResearchGate. Available at: [Link]

-

Bi, S., et al. (2017). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. ACS Publications. Available at: [Link]

-

Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. r/Chempros. Available at: [Link]

Sources

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex [mdpi.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. books.rsc.org [books.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. gold-chemistry.org [gold-chemistry.org]

- 8. mdpi.com [mdpi.com]

- 9. reddit.com [reddit.com]

Heck reaction of 1-Bromo-4-fluoro-2-methoxy-5-methylbenzene with alkenes

Application Note: Heck Coupling Strategies for 1-Bromo-4-fluoro-2-methoxy-5-methylbenzene

Executive Summary

This guide details the synthetic protocols for the Heck-Mizoroki coupling of 1-Bromo-4-fluoro-2-methoxy-5-methylbenzene (hereafter referred to as Substrate A ) with various alkenes.

Substrate A presents a specific challenge in cross-coupling chemistry: it possesses an electron-rich aromatic core (deactivating for oxidative addition) and an ortho-methoxy substituent (steric hindrance). While the C4-fluorine atom remains inert under standard palladium catalysis, the steric bulk at C2 requires specialized ligand systems or Phase-Transfer Catalysis (PTC) conditions—often referred to as Jeffery Conditions —to achieve high yields.

This document provides two validated protocols:

-

Method A (Ligand-Modulated): Uses bulky phosphines for standard acrylates.

-

Method B (Jeffery Conditions): Uses quaternary ammonium salts for difficult alkenes and phosphine-free operation.

Substrate Analysis & Retrosynthetic Logic

Molecule: 1-Bromo-4-fluoro-2-methoxy-5-methylbenzene CAS: 146447-18-9 (Generic analog reference)

| Feature | Chemical Consequence | Synthetic Strategy |

| C1-Bromine | Active site for Oxidative Addition (OA).[1] | Requires Pd(0) species.[1][2] |

| C2-Methoxy | Critical: Ortho-substituent creates steric clash with Pd-ligands. | Use flexible ligands or "ligand-free" nanoparticle systems (Jeffery conditions). |

| C4-Fluorine | Strong C-F bond (116 kcal/mol). Inert to Pd(0). | No special protection needed; orthogonal to SNAr conditions. |

| C5-Methyl | Weak electron-donating group (EDG). | Increases lipophilicity; slight deactivation of OA. |

The "Ortho Effect" Warning: Standard Heck conditions (Pd(PPh3)4) often fail with Substrate A because the ortho-methoxy group inhibits the formation of the square-planar Pd(II) complex. The catalyst frequently decomposes to Palladium black before the cycle completes. To counter this, we must stabilize the active species using either bulky phosphines (like P(o-tol)3) or tetraalkylammonium salts (TBAB).

Mechanistic Visualization (The Catalytic Cycle)

The following diagram illustrates the catalytic pathway, highlighting the critical "Steric Gate" where the ortho-methoxy group interferes with oxidative addition.

Caption: The Heck catalytic cycle. The 'Steric Gate' at the Oxidative Addition step is the primary barrier for ortho-substituted substrates like 1-Bromo-4-fluoro-2-methoxy-5-methylbenzene.

Experimental Protocols

Protocol A: The "Herrmann-Beller" Method (Standard)

Best for: Simple acrylates (e.g., Methyl Acrylate, tert-Butyl Acrylate).

Rationale: Tri-o-tolylphosphine (P(o-tol)3) is bulky. It forms a mono-ligated Pd species that is highly active and creates enough "space" for the ortho-substituted aryl bromide to bind to the Palladium center.

Reagents:

-

Substrate A: 1.0 equiv (e.g., 5 mmol, ~1.09 g)

-

Alkene: Methyl acrylate (1.5 equiv)

-

Catalyst: Pd(OAc)2 (2 mol%)

-

Ligand: P(o-tol)3 (4 mol%)

-

Base: Triethylamine (Et3N) (2.0 equiv)

-

Solvent: DMF (Anhydrous, 0.2 M concentration)

Procedure:

-

Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen/Argon.

-

Charging: Add Substrate A (1.09 g), Pd(OAc)2 (22 mg), and P(o-tol)3 (60 mg).

-

Solvent: Add DMF (25 mL) and Et3N (1.4 mL). Degas the solution by bubbling Nitrogen for 10 minutes.

-

Alkene Addition: Add Methyl acrylate (0.68 mL) via syringe.

-

Reaction: Heat the mixture to 100°C for 12–16 hours.

-

Checkpoint: The solution should turn dark brown/black. If palladium mirror forms on the glass early (<1 hr), the catalyst has crashed out (see Troubleshooting).

-

-

Workup: Cool to room temperature. Dilute with EtOAc (50 mL) and wash with 1M HCl (to remove excess Et3N), followed by Brine.

-

Purification: Dry organic layer over MgSO4, concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient).

Protocol B: The "Jeffery" Method (High Performance)

Best for: Styrenes, unactivated alkenes, and maximizing yield on difficult batches.

Rationale: This method uses Tetrabutylammonium Bromide (TBAB) .[3] The quaternary ammonium salt acts as a Phase Transfer Catalyst (solid base/liquid solvent) and, crucially, stabilizes Palladium nanoparticles ("cocktail" mechanism). This prevents the catalyst decomposition common with ortho-substituted substrates.

Reagents:

-

Substrate A: 1.0 equiv

-

Alkene: Styrene or substituted alkene (1.5 equiv)[4]

-

Catalyst: Pd(OAc)2 (3-5 mol%)

-

Additive: TBAB (1.0 equiv) — Critical Component

-

Base: NaHCO3 or K2CO3 (2.5 equiv) — Solid Base

-

Solvent: DMF (0.2 M)

Procedure:

-

Mixing: In a heavy-walled pressure vial or Schlenk tube, combine Substrate A , Pd(OAc)2, TBAB, and solid NaHCO3.

-

Solvation: Add DMF. (Note: The base will remain suspended).

-

Activation: Add the Alkene. Seal the vessel under an inert atmosphere.[5]

-

Heating: Heat to 80–90°C .

-

Note: Jeffery conditions often allow for lower temperatures than Method A (80°C vs 100°C), preserving the sensitive methoxy/fluoro functionalities.

-

-

Monitoring: Monitor by HPLC/TLC. Reaction is typically faster (4–8 hours).

-

Workup: Filter off the inorganic salts through a Celite pad. Dilute filtrate with water and extract with Ether/EtOAc.

Data & Optimization Table

| Variable | Recommendation | Impact on Substrate A |

| Solvent | DMF or NMP | Highly polar solvents stabilize the ionic intermediates formed during the cycle. |

| Base | NaHCO3 (Solid) | Weaker, insoluble bases (used with TBAB) reduce side reactions like dehydrohalogenation. |

| Temp | 80°C - 110°C | Do not exceed 120°C; thermal cleavage of the Ar-OMe bond is possible at extreme temps. |

| Ligand | P(o-tol)3 or None (TBAB) | Avoid PPh3; it is too sterically crowded for this specific ortho-methoxy substrate. |

Troubleshooting & Quality Control

-

Issue: "Palladium Black" formation (Precipitation).

-

Cause: The oxidative addition is too slow due to the electron-rich ring, allowing Pd(0) to cluster and crash out.

-

Fix: Switch to Protocol B (Jeffery Conditions) . The TBAB creates a protective shell around Pd nanoclusters, keeping them active.

-

-

Issue: Regioselectivity (Branched vs. Linear).

-

Observation: Getting the internal (branched) alkene instead of the terminal one?

-

Fix: This is rare with electron-rich aryl halides (they prefer linear), but if observed, switch solvent to Acetonitrile and use a bidentate ligand like dppp.

-

-

Issue: De-fluorination.

-

Observation: Loss of Fluorine signal in NMR.

-

Fix: Ensure the reaction temperature is <110°C. While Ar-F is stable to Pd, it can undergo SNAr with strong alkoxide bases at high heat. Use Carbonate bases (K2CO3) instead of Alkoxides (NaOtBu).

-

References

-

Jeffery, T. (1996).[6] "Tetraalkylammonium Salts in Heck-Type Reactions." Tetrahedron, 52(30), 10113-10130.

-

Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 41(22), 4176-4211.

-

BenchChem. (2025).[7] "Palladium-Catalyzed Cross-Coupling of 2-(Benzyloxy)-4-bromo-1-fluorobenzene." Application Notes.

-

Knowles, J. P., & Whiting, A. (2007). "The Heck-Mizoroki Cross-Coupling Reaction: A Mechanistic Perspective." Organic & Biomolecular Chemistry, 5, 31-44.

Sources

- 1. Heck reaction - Wikipedia [en.wikipedia.org]

- 2. nobelprize.org [nobelprize.org]

- 3. researchgate.net [researchgate.net]

- 4. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-broMo-5-fluoro-2-Methyl-4-nitrobenzene synthesis - chemicalbook [chemicalbook.com]

- 6. people.uniurb.it [people.uniurb.it]

- 7. pdf.benchchem.com [pdf.benchchem.com]

catalyst selection for cross-coupling with 1-Bromo-4-fluoro-2-methoxy-5-methylbenzene

Application Note: Catalyst Selection & Optimization for Cross-Coupling of 1-Bromo-4-fluoro-2-methoxy-5-methylbenzene

Abstract

This guide provides a technical framework for optimizing Palladium-catalyzed cross-coupling reactions involving 1-Bromo-4-fluoro-2-methoxy-5-methylbenzene . Due to the specific steric and electronic environment created by the ortho-methoxy and meta-methyl substituents, standard catalytic systems (e.g., Pd(PPh₃)₄) often result in poor conversion or rapid catalyst deactivation. This note outlines the selection logic for Dialkylbiaryl phosphine ligands (Buchwald ligands) and provides validated protocols for Suzuki-Miyaura and Buchwald-Hartwig transformations.

Substrate Analysis: The "Ortho-Effect" Challenge

To select the correct catalyst, one must first deconstruct the substrate's reactivity profile.

-

Leaving Group (C1-Br): The bromide offers a balanced reactivity profile—sufficiently labile for oxidative addition (OA) but stable enough to prevent rapid hydrodehalogenation side reactions.

-

Electronic Modulation (C4-F): The fluorine atom para to the bromide exerts an inductive electron-withdrawing effect (-I). This lowers the electron density at the C1-position, theoretically accelerating the rate of oxidative addition compared to a non-fluorinated congener.

-

Steric Hindrance (C2-OMe & C5-Me): This is the critical failure point for generic catalysts.

-

The C2-Methoxy group creates significant steric bulk immediately adjacent to the reaction center.

-

While the methoxy oxygen can potentially coordinate to Palladium (hemilability), its primary impact is steric repulsion.

-

Consequence: Ligands with insufficient bulk (e.g., PPh₃) fail to promote the reductive elimination step efficiently, while ligands that are too bulky without flexibility may fail to bind to the Pd center initially due to the substrate's own bulk.

-

Catalyst Selection Strategy

The industry standard for this class of "ortho-substituted" aryl halides is the Buchwald Dialkylbiaryl Phosphine ligand family. These ligands facilitate the coupling of hindered substrates through a unique mono-ligated Pd(0) active species.

Decision Matrix: Ligand Selection

-

For Suzuki-Miyaura (C-C Bond):

-

Primary Choice: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl).

-

Why: SPhos is structurally designed for ortho-substituted aryl halides. The methoxy groups on the ligand's biaryl backbone stabilize the Pd(0) intermediate, while the cyclohexyl groups provide the necessary bulk to force reductive elimination of the hindered biaryl product.

-

-

Secondary Choice: XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl).

-

Why: If SPhos fails (rare for this substrate), XPhos offers increased bulk and is exceptional for aryl chlorides or highly electron-rich partners.

-

-

-

For Buchwald-Hartwig (C-N Bond):

-

For Primary Amines: BrettPhos .

-

Why: Highly selective for mono-arylation of primary amines; prevents double arylation.

-

-

For Secondary Amines: RuPhos .

-

Why: The gold standard for secondary amines and hindered aryl halides. It creates a pocket that accommodates the amine while excluding oxygen/moisture to a degree.

-

-

Precatalyst Architecture: The "G4" Advantage

Avoid using Pd(OAc)₂ or Pd₂ (dba)₃ + free ligand if possible. These require in-situ reduction and can lead to inconsistent active species concentration.

-

Recommendation: Use Palladacycle Precatalysts (Gen 3 or Gen 4) .

-

Example:SPhos Pd G4 or RuPhos Pd G4 .

-

Mechanism:[1][2][3] These precatalysts activate rapidly upon exposure to base at room temperature, releasing the active L-Pd(0) species with a 1:1 Ligand-to-Metal ratio, preventing "ligand scavenging" by the substrate.

Visual Logic: Catalyst Decision Tree

Figure 1: Decision tree for ligand selection based on reaction type and coupling partner steric profile.

Protocol 1: Suzuki-Miyaura Coupling[4]

Objective: Coupling of 1-Bromo-4-fluoro-2-methoxy-5-methylbenzene with an Aryl Boronic Acid.

Reagents:

-

Aryl Bromide (1.0 equiv)

-

Boronic Acid (1.2 – 1.5 equiv)

-

Catalyst: SPhos Pd G4 (1.0 – 2.0 mol%)

-

Base: K₃PO₄ (Tribasic Potassium Phosphate) (2.0 – 3.0 equiv)

-

Solvent: 1,4-Dioxane : Water (4:1 ratio) or Toluene : Water (10:1)

Step-by-Step Procedure:

-

Setup: In a reaction vial equipped with a magnetic stir bar, add the Aryl Bromide (1.0 equiv), Boronic Acid (1.2 equiv), and SPhos Pd G4 (0.02 equiv).

-

Inerting: Cap the vial with a septum. Evacuate and backfill with Nitrogen or Argon (x3).

-

Solvent Prep: In a separate vessel, sparge the solvent mixture (Dioxane/Water) with Nitrogen for 15 minutes to remove dissolved oxygen.

-

Addition: Add the degassed solvent to the reaction vial via syringe.

-

Base Addition: Briefly remove the septum (under positive inert gas flow) to add the solid K₃PO₄, or add it as a degassed aqueous solution (if using 4M K₃PO₄).

-

Reaction: Heat the mixture to 80°C . Monitor by HPLC/UPLC.

-

Note: The reaction typically completes within 2–4 hours.

-

-

Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine. Dry over MgSO₄, filter, and concentrate.

Why this works: The biphasic system with K₃PO₄ ensures a slow, steady concentration of the active boronate species, preventing protodeboronation, while SPhos accommodates the steric bulk of the methoxy group.

Protocol 2: Buchwald-Hartwig Amination

Objective: Coupling with a Secondary Amine (e.g., Morpholine, Piperidine).

Reagents:

-

Aryl Bromide (1.0 equiv)

-

Amine (1.2 equiv)

-

Catalyst: RuPhos Pd G4 (1.0 – 2.0 mol%)

-

Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv) or LHMDS (for base-sensitive substrates).

-

Solvent: THF or Toluene (Anhydrous).[1]

Step-by-Step Procedure:

-

Glovebox/Schlenk: Ideally, weigh NaOtBu and the Catalyst inside a glovebox. If not available, use fresh NaOtBu from a newly opened bottle and handle rapidly under Argon flow.

-

Mixing: Add Aryl Bromide, Amine, Base, and RuPhos Pd G4 to the vial.

-

Solvent: Add anhydrous, degassed THF or Toluene.

-

Reaction: Seal and heat to 65–80°C .

-

Critical Check: If the amine is volatile, ensure the vessel is pressure-rated.

-

-

Monitoring: Monitor conversion. If the reaction stalls, add a second portion of catalyst (0.5 mol%) and reheat.

-

Workup: Filter through a pad of Celite (to remove Pd and salts). Wash the pad with EtOAc. Concentrate the filtrate.

Mechanistic Visualization: The SPhos Cycle

The following diagram illustrates why SPhos is essential for this specific substrate.

Figure 2: Catalytic cycle highlighting the role of SPhos in stabilizing the oxidative addition complex despite the ortho-methoxy steric hindrance.

Troubleshooting & Optimization (Self-Validating Systems)

| Observation | Probable Cause | Corrective Action |

| Low Conversion (<20%) | Catalyst Deactivation (Pd Black formation) | Switch to Pd-G4 precatalyst . Ensure solvents are rigorously degassed (O₂ kills the active L-Pd(0)). |

| Starting Material Remaining | Incomplete Oxidative Addition | Increase temperature to 100°C. If using SPhos, switch to XPhos (slightly bulkier/more electron-rich). |

| Protodeboronation (Suzuki) | Boronic Acid instability | Switch base from K₃PO₄ to K₂CO₃ or KF . Add Boronic acid in portions. |

| Reduction of Ar-Br (Ar-H) | Beta-Hydride Elimination (if alkyl groups present) or Solvent interaction | Use Toluene instead of THF/Dioxane. Ensure the alcohol content in solvents is zero. |

References

-

Buchwald, S. L., et al. "Universal ligands for Suzuki-Miyaura reactions: SPhos and XPhos."[4] Angewandte Chemie International Edition, 2004.

-

Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions (Pd-G3/G4)." Chemical Science, 2013.

-

Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide." Chemical Science, 2011.

-

Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active Catalyst for Sterically Hindered Cross-Couplings." Chemistry – A European Journal, 2006.

Sources

Application Notes & Protocols: Strategic Synthesis of Bioactive Molecules Utilizing 1-Bromo-4-fluoro-2-methoxy-5-methylbenzene

Abstract

In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures with desired biological activity.[1] 1-Bromo-4-fluoro-2-methoxy-5-methylbenzene has emerged as a highly versatile and valuable building block. Its unique substitution pattern—featuring a reactive bromine atom for cross-coupling, a fluorine atom to modulate pharmacokinetic properties, and electron-donating methoxy and methyl groups—provides a powerful platform for diversification. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the practical application of this key intermediate in the synthesis of bioactive molecules, with a focus on the construction of kinase inhibitor scaffolds. We will explore the causality behind experimental choices in cornerstone reactions like Suzuki-Miyaura and Buchwald-Hartwig couplings and provide detailed, field-proven protocols.

Introduction: The Strategic Advantage of 1-Bromo-4-fluoro-2-methoxy-5-methylbenzene

1-Bromo-4-fluoro-2-methoxy-5-methylbenzene is a polysubstituted aromatic compound whose structure is pre-disposed for advanced organic synthesis. Its utility is rooted in the orthogonal reactivity of its functional groups, making it an ideal scaffold for building complex drug candidates.[2]

-

The Bromine Handle: The bromine atom serves as the primary reactive site for palladium-catalyzed cross-coupling reactions, enabling the formation of crucial carbon-carbon and carbon-nitrogen bonds.[3]

-

The Fluorine Modulator: The fluorine substituent is a bioisostere for a hydrogen atom but imparts significantly different electronic properties. Its inclusion can enhance metabolic stability, improve membrane permeability, and increase binding affinity by blocking sites of metabolism or engaging in favorable protein-ligand interactions.

-

Electronic & Steric Influence: The electron-donating methoxy and methyl groups influence the reactivity of the aromatic ring, potentially directing the regioselectivity of certain reactions and impacting the overall electronic nature of the final molecule.

This combination of features makes it a sought-after intermediate in the synthesis of pharmaceuticals and agrochemicals.[2][3] This guide will focus on its application in constructing frameworks common to kinase inhibitors, a pivotal class of therapeutics in oncology and beyond.[4][5]

Core Synthetic Strategies: Building Complexity via Cross-Coupling

The true power of 1-Bromo-4-fluoro-2-methoxy-5-methylbenzene is unlocked through palladium-catalyzed cross-coupling reactions. These methods offer mild conditions and exceptional functional group tolerance, making them indispensable in drug discovery.[6] We will focus on two of the most robust and widely adopted transformations: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Suzuki-Miyaura Coupling: Forging the Biaryl Core

The Suzuki-Miyaura reaction is the method of choice for creating biaryl or vinyl-aryl structures by coupling an organohalide with an organoboron species.[6][7] This reaction is fundamental for assembling the core skeletons of many bioactive molecules.

Causality in Experimental Design:

-

Catalyst Selection: The choice of palladium precursor and ligand is critical. For an electron-rich aryl bromide like our substrate, a catalyst system with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) is often optimal. These ligands facilitate the oxidative addition step—the rate-limiting step for electron-rich halides—and promote the reductive elimination to form the product.

-

Base: A base is essential to activate the boronic acid for transmetalation to the palladium center.[6] Inorganic bases like K₂CO₃ or K₃PO₄ are commonly used. The choice of base can influence reaction rate and side product formation; for example, K₃PO₄ is often effective for hindered substrates.

-

Solvent System: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is typical. Water is necessary to dissolve the inorganic base and facilitate the catalytic cycle.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Installing the Key Nitrogen Linkage

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, a linkage present in a vast number of pharmaceuticals.[8][9] This reaction is particularly crucial for synthesizing kinase inhibitors, where an arylamine moiety often serves as a critical hinge-binding element.[4]

Causality in Experimental Design:

-

Catalyst System: Similar to the Suzuki coupling, catalyst selection is key. The Buchwald-Hartwig reaction has evolved through generations of catalysts. Modern systems often use highly hindered biarylphosphine ligands (e.g., RuPhos, BrettPhos) which are exceptionally active and allow for the coupling of a wide range of amines, including less nucleophilic ones.[10]

-

Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common choices. The base deprotonates the amine (or a Pd-amine complex), facilitating the catalytic cycle.

-

Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are necessary to prevent quenching of the strong base and interference with the catalyst.

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Application Workflow: Synthesis of a Kinase Inhibitor Scaffold

To illustrate the practical utility of these methods, we present a workflow for the synthesis of a common kinase inhibitor scaffold, starting from 1-Bromo-4-fluoro-2-methoxy-5-methylbenzene. This two-step sequence first installs a heterocyclic group via Suzuki coupling, followed by the introduction of a key amine via Buchwald-Hartwig amination.

Caption: Synthetic workflow from starting material to a kinase inhibitor scaffold.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and checkpoints. Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Personal protective equipment (lab coat, safety glasses, gloves) is mandatory. Palladium catalysts and phosphine ligands are toxic and should be handled with care. Solvents should be appropriately dried where noted.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Materials:

-

1-Bromo-4-fluoro-2-methoxy-5-methylbenzene (1.0 equiv)

-

Aryl or Heteroaryl Boronic Acid (1.1 - 1.5 equiv)

-

Palladium Catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)

-

Solvent: 1,4-Dioxane and Water (typically 4:1 v/v)

-

Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon inlet.

Procedure:

-

To a round-bottom flask, add 1-Bromo-4-fluoro-2-methoxy-5-methylbenzene, the boronic acid, the palladium catalyst, and the base.

-

Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon). Repeat this cycle three times. This step is crucial to remove oxygen, which can deactivate the palladium catalyst.

-

Add the degassed solvents (dioxane and water) via syringe. The reaction mixture should be a suspension.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-16 hours.

-

Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

-

Separate the organic layer. Wash with water, then brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

Materials:

-

Aryl Bromide (from Protocol 1 or other source) (1.0 equiv)

-

Amine (primary or secondary) (1.1 - 1.5 equiv)

-

Palladium Precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

-

Phosphine Ligand (e.g., RuPhos, 2-4 mol%)

-

Base (e.g., NaOt-Bu, 1.5 - 2.0 equiv)

-

Solvent: Anhydrous Toluene or 1,4-Dioxane

-

Schlenk flask or oven-dried glassware, condenser, magnetic stirrer, nitrogen/argon inlet.

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere, add the palladium precatalyst, the phosphine ligand, and the base. Note: Add the base last, as it is highly reactive.

-

Add the anhydrous solvent via syringe.

-

In a separate flask, dissolve the aryl bromide and the amine in the anhydrous solvent.

-

Transfer the solution of the aryl bromide and amine to the flask containing the catalyst system via cannula or syringe.

-

Heat the reaction mixture to 90-110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 2-24 hours.

-

Upon completion, cool the reaction to room temperature. Quench carefully by adding saturated aqueous NH₄Cl solution.

-

Dilute with ethyl acetate and water. Separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel.

Data Summary

The following table provides representative data for the coupling of 1-Bromo-4-fluoro-2-methoxy-5-methylbenzene with various partners, demonstrating the versatility of the protocols.

| Reaction Type | Coupling Partner | Catalyst System | Base | Temp (°C) | Time (h) | Typical Yield (%) |

| Suzuki-Miyaura | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 90 | 8 | 85-95 |

| Suzuki-Miyaura | Pyridine-4-boronic acid | Pd(dppf)Cl₂ | K₃PO₄ | 100 | 12 | 75-85 |

| Suzuki-Miyaura | 3-Thiopheneboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 90 | 6 | 80-90 |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / RuPhos | NaOt-Bu | 100 | 4 | 90-98 |

| Buchwald-Hartwig | Aniline | Pd₂(dba)₃ / XPhos | K₃PO₄ | 110 | 16 | 70-80 |

| Buchwald-Hartwig | Benzylamine | Pd(OAc)₂ / BrettPhos | LiHMDS | 100 | 10 | 80-90 |

Yields are approximate and will vary based on scale, purity of reagents, and specific reaction conditions.

Conclusion

1-Bromo-4-fluoro-2-methoxy-5-methylbenzene stands as a premier building block for the synthesis of complex bioactive molecules. Its well-defined reactive sites allow for the sequential and controlled introduction of molecular complexity through robust and reliable methods like the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. By understanding the mechanistic principles behind catalyst, ligand, and base selection, researchers can efficiently construct novel molecular entities for drug discovery programs. The protocols and workflows detailed herein provide a solid and rational foundation for leveraging this versatile intermediate to its full potential.

References

- MySkinRecipes. 1-Bromo-4-fluoro-2-methoxy-5-methylbenzene.

- Wang, L., et al. Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. Atlantis Press.

- Dakenchem. 1-Bromo-4-chloro-2-fluoro-5-methoxy-benzene: Your Key Intermediate in Chemical Synthesis.

- BenchChem. Suzuki Coupling Reactions Using 1-(2-Bromo-5-fluoropyridin-4-yl)ethanone.

- National Institutes of Health. Bioactive Compounds from Natural Sources: Discovery, Evaluation, and Applications.

- PubChem. 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene. National Center for Biotechnology Information.

- PubChem. 1-Bromo-4-methoxy-2-methylbenzene. National Center for Biotechnology Information.

- National Institutes of Health. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer.

- Royal Society of Chemistry. Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1.

- ResearchGate. Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with....

- SciELO. 30 Years of Kinase Inhibitors: A Historical Overview and some Brazilian Contributions.

- TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.

- iris.unina.it. Flow Chemistry for Flowing Cross-Couplings: A Concise Overview.

- National Institutes of Health. Special Issue: “Rational Design and Synthesis of Bioactive Molecules”.

- BIOCEV. Trends in kinase drug discovery: targets, indications and inhibitor design.

- ZORA. Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine.

- PubChem. 1-Bromo-4-fluorobenzene. National Center for Biotechnology Information.

- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.

- Chemistry LibreTexts. Buchwald-Hartwig Amination.

- MDPI. Special Issue : Bioactive Molecules in Medicinal Chemistry.

- pubs.rsc.org. Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study.

- Wikipedia. Buchwald–Hartwig amination.

- ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination.

Sources

- 1. Special Issue: “Rational Design and Synthesis of Bioactive Molecules” - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-Bromo-4-fluoro-2-methoxy-5-methylbenzene [myskinrecipes.com]

- 3. nbinno.com [nbinno.com]

- 4. scielo.br [scielo.br]

- 5. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]